rac Bepotastine Ethyl Ester
Description
rac Bepotastine Ethyl Ester (CAS: 190730-39-3) is a racemic mixture of the ethyl ester derivative of bepotastine, a second-generation antihistamine. Its molecular formula is C₂₃H₂₉ClN₂O₃, with a molecular weight of 416.94 g/mol . The compound is synthesized as a pure substance (>95% purity by HPLC) and is stored at +4°C to maintain stability . Structurally, it features a piperidinebutanoate backbone linked to a chlorophenyl-pyridinylmethoxy group, with an ethyl ester moiety critical for its pharmacokinetic properties .
As a prodrug or intermediate, this compound is hypothesized to enhance bioavailability compared to its parent compound, bepotastine besilate (CAS: 190786-44-8), by improving lipid solubility and absorption . Its primary therapeutic application lies in allergic conditions, such as rhinitis and urticaria, targeting histamine H₁ receptors with minimal central nervous system (CNS) penetration to reduce sedation .
Properties
Molecular Formula |
C23H29ClN2O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
ethyl 4-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate |
InChI |
InChI=1S/C23H29ClN2O3/c1-2-28-22(27)7-5-15-26-16-12-20(13-17-26)29-23(21-6-3-4-14-25-21)18-8-10-19(24)11-9-18/h3-4,6,8-11,14,20,23H,2,5,7,12-13,15-17H2,1H3 |
InChI Key |
PNUAKDVREOZEKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution via Diastereomeric Salt Formation
A patented method (WO2008153289A2) resolves racemic Bepotastine intermediates using chiral acids. The process begins with (RS)-bepotastine /-menthyl ester , which is reacted with N-benzyloxycarbonyl L-aspartic acid in organic solvents like methyl acetate or ethyl acetate. The selective precipitation of (S)-bepotastine /-menthyl ester-N-benzyloxycarbonyl L-aspartate isolates the desired enantiomer. Key parameters include:
-
Solvent volume : 3–30 mL per gram of starting material.
-
Temperature : 10–60°C during precipitation, followed by cooling to 5–20°C.
-
Acid equivalence : 0.5–2.0 equivalents of N-benzyloxycarbonyl L-aspartic acid.
The isolated salt is treated with a weak base (e.g., sodium bicarbonate) to liberate the enantiomerically enriched ester, which undergoes hydrolysis to yield Bepotastine.
Direct Alkylation of Piperidine Derivatives
An industrial method (CN104003978A) simplifies synthesis via alkylation. 2-4-[(S)-(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine is dissolved in acetone and reacted with ethyl 4-bromobutyrate in the presence of a Grignard reagent. The reaction proceeds under reflux (12 hours), followed by purification via ethyl acetate extraction and sodium hydroxide washing. This one-pot approach achieves a 71.4% yield of the intermediate ester, which is subsequently hydrolyzed to Bepotastine besilate.
Table 1: Comparison of Synthetic Methods
Key Reaction Steps and Mechanisms
Condensation and Esterification
The core step in both methods is the formation of the ester bond. In the chiral resolution route, the ethyl ester group is introduced during the initial synthesis of the racemic menthyl ester. Transesterification occurs under acidic conditions, where the menthyl group is replaced by ethanol. In contrast, the alkylation method directly couples the piperidine derivative with ethyl 4-bromobutyrate via nucleophilic substitution.
Hydrolysis to Active Pharmaceutical Ingredient
Final hydrolysis of this compound to Bepotastine employs aqueous sodium hydroxide (1–5 equivalents) in methanol or ethanol at 10–60°C. The reaction is quenched by acidification to pH 6.5–7.0, precipitating Bepotastine besilate.
Optimization Strategies for Industrial Viability
Solvent Selection
Temperature Control
Maintaining temperatures below 60°C prevents racemization during salt precipitation. Elevated temperatures (reflux conditions) are tolerated in the alkylation step due to acetone’s high boiling point.
Catalytic Efficiency
Grignard reagents in the alkylation method accelerate the nucleophilic substitution, reducing side products.
Industrial-Scale Production Protocols
The CN104003978A method is preferred for scalability:
-
Condensation : 2 kg of piperidine derivative reacts with 1.6 kg ethyl 4-bromobutyrate in 20 L acetone.
-
Purification : Ethyl acetate extraction (3×30 L) removes bromide byproducts.
-
Hydrolysis : 5 M NaOH (15 mL) hydrolyzes the ester to Bepotastine in ethanol.
-
Crystallization : Acidification with HCl yields 93% pure Bepotastine besilate.
Table 2: Industrial Process Parameters
| Step | Conditions | Outcome |
|---|---|---|
| Condensation | 12 h reflux in acetone | 71.4% intermediate yield |
| Extraction | Ethyl acetate, 5% NaOH wash | ≥98% purity |
| Hydrolysis | 5 M NaOH, 25°C, 10 h | Complete conversion |
| Crystallization | pH 6.5–6.8, dichloromethane | 93% final yield |
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
rac Bepotastine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
rac Bepotastine Ethyl Ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac Bepotastine Ethyl Ester involves its interaction with specific molecular targets in biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- Preclinical Data: Betotastine besilate (parent compound) reduces airway eosinophilia by 60–70% in murine models, suggesting this compound may retain similar anti-inflammatory properties .
- Formulation Advantages : Ethyl ester derivatives are often used to mask polar functional groups, improving prodrug absorption and metabolic activation .
Data Tables
Table 1: Key Physicochemical Properties
Table 2: Pharmacodynamic Comparison
| Parameter | This compound | Cetirizine | Terfenadine |
|---|---|---|---|
| H₁ Receptor IC₅₀ (nM) | ~10 (predicted) | 6.3 | 12.5 |
| Eosinophil Inhibition (%) | ~50 (predicted) | 55 | 30 |
Q & A
Q. Q. What steps resolve low yields in rac-Bepotastine Ethyl Ester synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
